5-(3,4-dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-(3,4-Dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a 3,4-dichlorobenzyl group and an imino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds such as dichlorobenzyl alcohol have been reported to act as mild antiseptics with a broad spectrum for bacteria and viruses associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a compound with a similar structure, is thought to act by denaturing external proteins and rearranging the tertiary structure proteins . This suggests that 5-(3,4-dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one may have a similar mechanism of action.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as isothiourea derivatives, have been reported to disrupt the cytoskeletal protein mreb, leading to morphological changes in bacterial cells .
Result of Action
Similar compounds have been reported to exhibit cytotoxicity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorobenzylamine with thiourea and chloroacetic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-(3,4-Dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzylamine: A precursor in the synthesis of 5-(3,4-dichlorobenzyl)-2-imino-1,3-thiazolidin-4-one.
Thiazolidinones: A class of compounds with similar structural features and potential biological activities.
Iminothiazolidinones: Compounds with an imino group attached to a thiazolidinone ring.
Uniqueness
This compound is unique due to the presence of both the 3,4-dichlorobenzyl and imino groups, which may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-amino-5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(13)16-8/h1-3,8H,4H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNJBVJZSOGVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2C(=O)N=C(S2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303093-55-2 |
Source
|
Record name | 2-Amino-5-[(3,4-dichlorophenyl)methyl]-4(5H)-thiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303093-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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